molecular formula C21H19N5O2 B3312747 2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 946328-15-0

2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B3312747
CAS No.: 946328-15-0
M. Wt: 373.4 g/mol
InChI Key: JOZRVDOORGFQHB-UHFFFAOYSA-N
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Description

2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a chemical compound with the CAS Registry Number 946328-15-0 . It has a molecular formula of C21H19N5O2 and a molecular weight of 373.4 g/mol . The compound features a [1,2,4]triazolo[4,3-b]pyridazine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Molecules containing this heterocyclic system have been investigated as potent inhibitors for various targets. For instance, related triazolopyridazine compounds have been developed into bivalent Bromodomain and Extra-Terminal (BET) inhibitors, such as the clinical candidate AZD5153, demonstrating the scaffold's significance in epigenetic drug discovery . Other research highlights the utility of fused triazole heterocycles in developing c-Met kinase inhibitors and allosteric GABAA receptor modulators, suggesting potential research avenues for this compound class . The specific research applications and detailed mechanism of action for this compound are areas for further investigation. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-7-5-6-10-17(15)21(27)22-13-14-28-19-12-11-18-23-24-20(26(18)25-19)16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZRVDOORGFQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound that has attracted considerable attention in the field of medicinal chemistry. Its unique structural features, including the presence of a triazolo-pyridazine moiety, suggest potential biological activities that warrant detailed investigation.

Structure and Synthesis

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N5O4

The synthesis typically involves multiple steps starting from readily available precursors. Key steps include the formation of the triazolopyridazine core and the introduction of various functional groups via coupling reactions such as Suzuki or Heck reactions.

Research indicates that this compound may exhibit significant inhibitory activity against specific kinases. In particular, studies have shown that derivatives of triazolo-pyridazine compounds can effectively inhibit c-Met kinase activity. For instance, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating potent activity .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this class of compounds on various cancer cell lines. Notably:

  • A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
  • MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
  • HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM

These results suggest that compounds within this category possess moderate to significant cytotoxicity against cancer cells, making them potential candidates for further development as therapeutic agents .

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase TargetIC50 (μM)
Compound 12eA5491.06 ± 0.16c-Met0.090
Compound 12eMCF-71.23 ± 0.18c-Met0.090
Compound 12eHeLa2.73 ± 0.33c-Met0.090

This table summarizes the cytotoxicity and kinase inhibition data for a closely related compound to provide insights into the biological activity of triazolo-pyridazine derivatives.

Comparison with Similar Compounds

Triazolo Ring Substituents

  • 3-Phenyl group: The target compound’s phenyl group at the 3-position is shared with 3-((2-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (), which demonstrated moderate bioactivity in docking studies. The phenyl group likely enhances π-π stacking interactions with target proteins .

Linker Modifications

  • Ethoxyethyl spacer : The target compound’s ethoxyethyl linker is distinct from 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid (), where a thioether linker introduces sulfur-based polarity. Ethoxy spacers may confer metabolic stability over thioethers, which are prone to oxidation .
  • Hydrazone linker : ’s compound employs a hydrazone linker, which is reversible under physiological conditions, contrasting with the stable ether linkage in the target compound .

Terminal Moieties

  • Benzamide vs. Acetamide: The target’s benzamide group differs from N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (), where a 4-chlorobenzylamino group replaces the methyl-benzamide. Chlorine substituents often enhance lipophilicity and membrane permeability .
  • Antioxidant conjugates: ’s N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide incorporates a bulky antioxidant group, which may improve radical-scavenging activity but reduce bioavailability compared to the target’s simpler benzamide .

Q & A

Q. What are the key steps and challenges in synthesizing 2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide?

The synthesis typically involves:

  • Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Etherification to introduce the ethoxyethyl linker, requiring precise control of reaction time and temperature to avoid side products .
  • Step 3: Amide coupling between the triazolopyridazine intermediate and 2-methylbenzamide using coupling agents like EDCI/HOBt in DMF .

Challenges:

  • Low yields due to steric hindrance during amide coupling.
  • Purification difficulties arising from byproducts (e.g., unreacted starting materials).
    Methodology: Optimize reaction conditions using microwave-assisted synthesis (e.g., 100°C, 30 min) to improve efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Key methods:

  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm for triazolopyridazine and benzamide), methyl groups (δ 2.3–2.5 ppm), and ethoxyethyl linker protons (δ 3.8–4.3 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and aromatic carbons .
  • HRMS: Validate molecular weight (e.g., calculated [M+H]+: 429.18, observed: 429.19) .
  • HPLC: Assess purity (>95% using C18 column, acetonitrile/water gradient) .

Data contradictions: Discrepancies in NMR splitting patterns may arise from rotational isomerism; use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Strategies:

  • Solvent optimization: Replace DMF with THF to reduce polarity and improve solubility of intermediates .
  • Catalyst screening: Test Pd/C or CuI for Suzuki-Miyaura cross-coupling steps (if applicable) .
  • Temperature control: Use microwave irradiation to reduce reaction time (e.g., from 12 h to 30 min) .

Case study: A 30% yield increase was achieved by switching from conventional reflux to microwave-assisted synthesis for triazolopyridazine intermediates .

Q. What are the potential biological targets of this compound, and how can its activity be validated?

Hypothesized targets:

  • Kinase inhibition: Structural analogs inhibit BRD4 and c-Myc pathways (e.g., AZD5153, a triazolopyridazine-based BRD4 inhibitor) .
  • Anticancer activity: Similar compounds show IC₅₀ values <1 µM in cancer cell lines via apoptosis induction .

Validation methods:

  • In vitro assays:
    • BRD4 binding assay (AlphaScreen) .
    • Cell viability (MTT assay) in HeLa or MCF-7 cells .
  • In silico docking: Use AutoDock Vina to predict binding affinity to kinase domains (e.g., PDB ID: 4LYF) .

Q. How can conflicting data in solubility and stability studies be resolved?

Common contradictions:

  • Discrepancies in solubility (DMSO vs. aqueous buffers) due to aggregation.
  • Degradation under acidic conditions .

Resolution strategies:

  • Dynamic light scattering (DLS): Detect aggregates in solution .
  • Forced degradation studies: Expose the compound to pH 1–13 and analyze via LC-MS to identify degradation products .

Q. What advanced techniques are used to study its mechanism of action in cellular models?

Approaches:

  • CRISPR-Cas9 knockout: Validate target engagement by deleting putative kinase targets (e.g., BRD4) and assessing rescue effects .
  • RNA-seq: Profile transcriptional changes (e.g., c-Myc downregulation) post-treatment .
  • CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring protein thermal stability shifts .

Q. Methodological Resources

Technique Application Key Parameters Reference
Microwave synthesisAccelerate cyclization steps100°C, 30 min, 300 W
COSY/HSQC NMRResolve rotational isomerism500 MHz, DMSO-d₆
AlphaScreen assayBRD4 binding affinityRecombinant BRD4, biotinylated probe
LC-MS degradationStability profilingpH 1–13, 37°C, 24 h

Q. Data Interpretation Guidelines

  • Unexpected byproducts: Use HRMS and 2D NMR to identify structures (e.g., hydrolyzed amides or oxidized triazole rings) .
  • Low cellular activity: Optimize prodrug strategies (e.g., esterification for improved permeability) .

Q. Key Research Gaps

  • Metabolic stability: Limited data on CYP450 interactions; recommend microsomal stability assays .
  • In vivo efficacy: No xenograft studies reported; prioritize PDX models for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

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